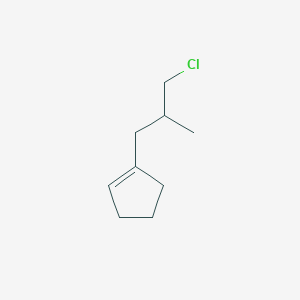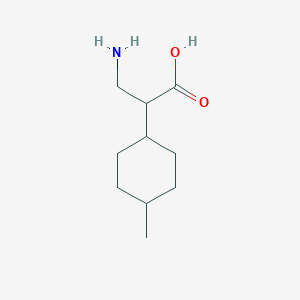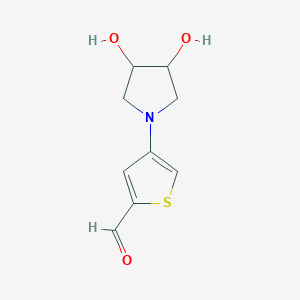
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a pyrrolidine moiety bearing two hydroxyl groups. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a suitable pyrrolidine derivative. One common method includes the condensation of thiophene-2-carbaldehyde with 3,4-dihydroxypyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde group can produce alcohols .
科学研究应用
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of materials with specific electronic properties
作用机制
The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the thiophene ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets .
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl groups.
3,4-Dihydroxypyrrolidine: Lacks the thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring
Uniqueness
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the pyrrolidine moiety with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or pyrrolidine derivatives .
属性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
4-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S/c11-4-7-1-6(5-14-7)10-2-8(12)9(13)3-10/h1,4-5,8-9,12-13H,2-3H2 |
InChI 键 |
NYNFIRUZKLXUKI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=CSC(=C2)C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


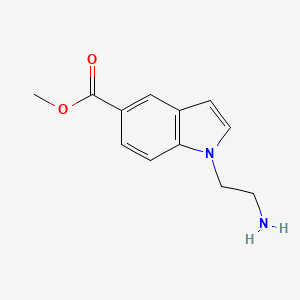

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

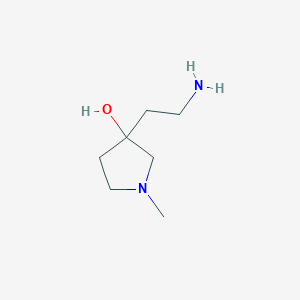
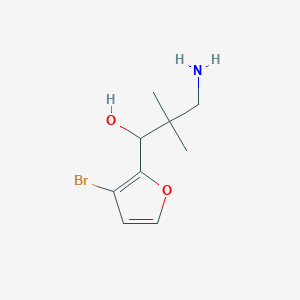
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
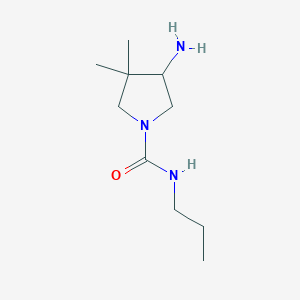

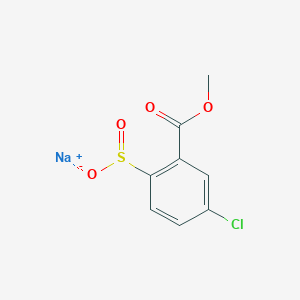
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)

